molecular formula C8H9F2NO3S B2532800 2-Ethoxy-3,5-difluorobenzenesulfonamide CAS No. 1409618-37-6

2-Ethoxy-3,5-difluorobenzenesulfonamide

Cat. No.: B2532800
CAS No.: 1409618-37-6
M. Wt: 237.22
InChI Key: KMMOLKFVJPAFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S and a molecular weight of 237.23 g/mol It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-difluorobenzenesulfonamide typically involves the reaction of 2-ethoxy-3,5-difluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at ambient conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-3,5-difluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzenesulfonamide
  • 2-Ethoxybenzenesulfonamide
  • 2,4-Difluorobenzenesulfonamide

Uniqueness

2-Ethoxy-3,5-difluorobenzenesulfonamide is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethoxy-3,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3S/c1-2-14-8-6(10)3-5(9)4-7(8)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOLKFVJPAFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1S(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.